molecular formula C7H5BrFNO2 B567051 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene CAS No. 1227210-35-6

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B567051
CAS No.: 1227210-35-6
M. Wt: 234.024
InChI Key: AIBRJIYOSLKVFL-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is a derivative of benzene. It contains a bromo, fluoro, methyl, and nitro group attached to the benzene ring . The compound is used in the synthesis of N-fused tricyclic indoles, dimethyamine, and benzofuran .


Synthesis Analysis

The synthesis of nitro compounds like this compound can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of aromatic compounds such as benzene also takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H5BrFNO2 . The compound contains a benzene ring with bromo, fluoro, methyl, and nitro substituents .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product . It can also participate in palladium-catalyzed Stille cross-coupling reactions .


Physical and Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 234.02 . It has a density of 1.7±0.1 g/cm3 . The compound has a boiling point of 236.2±35.0 °C at 760 mmHg . It has a flash point of 96.6±25.9 °C .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

The electrophilic aromatic substitution reaction of this compound affects the biochemical pathways involving benzene derivatives . The exact downstream effects depend on the specific context and the other compounds involved.

Pharmacokinetics

Its molecular formula is c7h5brfno2, with an average mass of 234023 Da and a monoisotopic mass of 232948761 Da . These properties can influence its pharmacokinetics and bioavailability.

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific reaction conditions and the other compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Strong oxidizing agents are incompatible materials . Furthermore, its physical form can vary from pale-yellow to yellow solid or liquid .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

The future directions for the use of 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene could involve its use in the synthesis of more complex organic compounds. Its reactivity and the presence of multiple functional groups make it a versatile starting material for various organic reactions .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBRJIYOSLKVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729372
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-35-6
Record name 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-fluoro-2-methyl-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-3-methyl-2-nitro-benzene (5 g, 32.24 mmol, 1.0 eq) in TFA (25 mL) and conc.H2SO4 (10 mL) at 0° C. was added NBS (6.31 g, 35.46 mmol, 1.1 eq) in portions. After addition, the mixture was stirred at room temperature for 2 h. The resulting mixture was poured onto ice and the precipitate that formed collected by filtration, washed with water and dried in vacuo to give the title compound as a yellow solid (5 g, 67%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A 250 mL single neck flask equipped with magnetic stirrer was charged with 3-fluoro-2-nitrotoluene (4.75 g, 30.6 mmol) and trifluoroacetic acid (20 mL). Sulfuric acid (96%, 10 mL) was added dropwise over 10 minutes at 0° C. followed by N-bromosuccinimide (8.12 g, 45.6 mmol) in portions over 15 min (causing an exotherm of 3° C.). The reaction was stirred at 0° C. for 20 min and then stirred at mom temperature for 3.5 h. After this time, the reaction mixture was poured in to a 1:1 mixture of ice/water (500 mL), diluted with 95:5 hexanes/methylene chloride (250 mL) and the layers were separated. The aqueous layer was extracted with hexanes (100 mL) and the combined organic layers were washed with water (2×100 mL), saturated aqueous sodium bicarbonate (100 mL), brine (100 mL) and dried over sodium sulfate. The drying agent was removed by filtration, and the filtrate was concentrated under reduced pressure. The crude product was suspended in hexanes (40 mL) and heated until dissolved. The solution was evaporated to a volume to 20 mL and allowed to cool to room temperature overnight. The product was filtered and washed with cold hexanes (3×2 mL) to afford (C) (4.29 g, 60%) as a yellow crystalline solid. The filtrate was concentrated to dryness and the residue was dissolved in hot hexanes (5 mL). After cooling to room temperature, stirring for 2 h, and filtering, an additional 1.30 g of C (18%) was isolated.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
8.12 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes methylene chloride
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Yield
60%

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